N-环辛基-4-碘苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

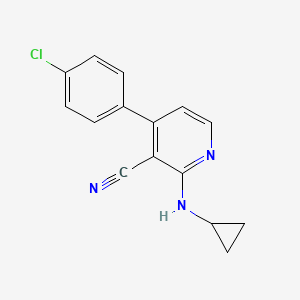

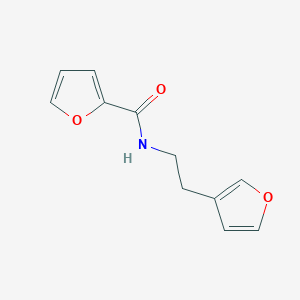

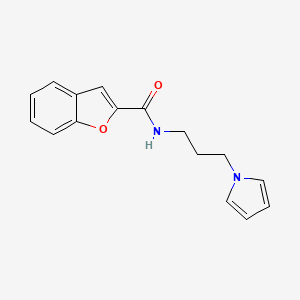

N-cyclooctyl-4-iodobenzamide is a compound that can be inferred to have a benzamide structure with an iodine atom attached to the benzene ring and a cyclooctyl group as the amide substituent. While the provided papers do not directly discuss N-cyclooctyl-4-iodobenzamide, they do provide insights into similar compounds and their chemistry, which can be used to infer some aspects of N-cyclooctyl-4-iodobenzamide's properties and reactivity.

Synthesis Analysis

The synthesis of related compounds, such as N-methoxy-4-nitrobenzamide and N-cyclohexyl-2-nitrobenzamide, involves the functionalization of the benzamide moiety and the introduction of substituents onto the benzene ring . These processes typically involve the use of transition metal catalysts to facilitate C–H bond activation and subsequent reactions. Although the exact synthesis of N-cyclooctyl-4-iodobenzamide is not detailed, it is likely that similar synthetic strategies could be employed, possibly involving halogenation reactions to introduce the iodine atom and amide coupling reactions to attach the cyclooctyl group.

Molecular Structure Analysis

The molecular structure of compounds similar to N-cyclooctyl-4-iodobenzamide, such as N-cyclohexyl-2-nitrobenzamide, has been determined using X-ray diffraction analysis . These structures are characterized by the orientation of the substituents around the benzene ring and the presence of intramolecular hydrogen bonding, which can affect the compound's reactivity and physical properties. The presence of the iodine atom in N-cyclooctyl-4-iodobenzamide would likely influence its molecular geometry and electronic distribution.

Chemical Reactions Analysis

The reactivity of benzamide derivatives is influenced by the substituents on the benzene ring and the amide group. For example, cyclometalated complexes of N-methoxy-4-nitrobenzamide can participate in C–H bond functionalization reactions, leading to the formation of metallacycles . Similarly, N-cyclooctyl-4-iodobenzamide could potentially undergo reactions facilitated by the iodine substituent, such as oxidative addition reactions with transition metals, which could be useful in cross-coupling chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-cyclooctyl-4-iodobenzamide can be speculated based on related compounds. For instance, the crystal packing and hydrogen bonding observed in N-cyclohexyl-2-nitrobenzamide suggest that similar benzamide derivatives may exhibit solid-state stability and potential for intermolecular interactions . The presence of the iodine atom in N-cyclooctyl-4-iodobenzamide would contribute to its molecular weight and could affect its solubility and melting point. Additionally, the electronic effects of the iodine may influence the compound's UV-Vis and NMR spectroscopic properties.

科学研究应用

癌症成像的放射性药物开发

碘-123-N-(2-二乙氨基乙基 4-碘苯甲酰胺) (BZA) 等化合物已被探索其作为放射性药物在癌症检测和管理中的潜力,特别是恶性黑色素瘤。在临床试验中,BZA 被证明在以高准确性和特异性对原发性黑色素瘤和转移瘤进行成像方面有效,为癌症检测和监测手术和化疗等治疗效果提供了一种非侵入性方法 (Michelot 等人,1993).

N-杂环卡宾的进展

N-杂环卡宾 (NHC),一类有机化合物,因其在各种化学反应中的实用性而被广泛研究,包括催化和材料化学。这些化合物在创造更高效和更环保的化学过程中发挥着重要作用,可能影响制药、材料科学等领域 (Hopkinson 等人,2014).

生物传感器的开发

用 N-(4-羟基苯基)-3,5-二硝基苯甲酰胺等化合物修饰电极用于生物传感应用的研究突出了这些化学物质在检测生物分子方面的潜力。这些研究旨在创建用于医学诊断和监测的灵敏、选择性的生物传感器,表明苯甲酰胺衍生物在增强生物传感器技术方面的多功能性 (Karimi-Maleh 等人,2014).

材料化学应用

NHC 也已应用于材料化学中,用于表面、聚合物和纳米颗粒的功能化。这项研究展示了创造具有特定性能(例如增加的耐用性、导电性或催化活性)的新型材料的潜力,这些材料可以在技术和制造中得到广泛应用 (Smith 等人,2019).

未来方向

属性

IUPAC Name |

N-cyclooctyl-4-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20INO/c16-13-10-8-12(9-11-13)15(18)17-14-6-4-2-1-3-5-7-14/h8-11,14H,1-7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWYLINMIWUMGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-hydroxyethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545571.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2545573.png)

![17-[(4-Fluorophenyl)methoxy]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2545582.png)

![2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B2545588.png)

![2-(8-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide](/img/structure/B2545590.png)